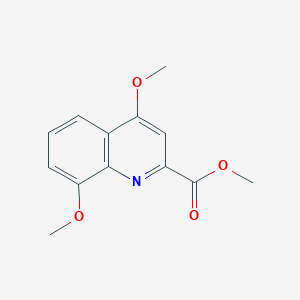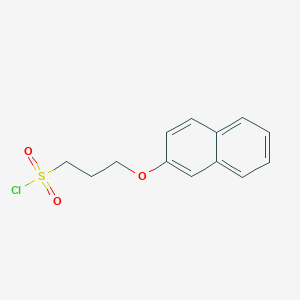
Methyl-4,8-Dimethoxychinolin-2-carboxylat
Übersicht
Beschreibung
Methyl 4,8-dimethoxyquinoline-2-carboxylate is a useful research compound. Its molecular formula is C13H13NO4 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4,8-dimethoxyquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4,8-dimethoxyquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebsanwendungen
Methyl-4,8-Dimethoxychinolin-2-carboxylat dient als Schlüsselzwischenprodukt bei der Synthese von Verbindungen mit potenziellen Antikrebswirkungen. Sein Chinolinkern ist ein häufiges Motiv in vielen pharmakologisch aktiven Molekülen. Forscher haben seine Derivate auf ihre Wirksamkeit gegen verschiedene Krebszelllinien untersucht und nutzen dabei seine Fähigkeit, zelluläre Signalwege zu stören .
Organische Synthese: Ansätze der Grünen Chemie
Im Bereich der organischen Synthese wird diese Verbindung in Protokollen der Grünen Chemie eingesetzt. Sie ist an Reaktionen beteiligt, die die Verwendung gefährlicher Stoffe minimieren, wobei umweltfreundliche Katalysatoren und Lösungsmittel verwendet werden. Dies steht im Einklang mit dem gesellschaftlichen Drang zu nachhaltigeren chemischen Prozessen .
Arzneimittelforschung: Entzündungshemmend und Antioxidativ
Die Chinolinderivate von this compound werden auf ihre entzündungshemmenden und antioxidativen Wirkungen untersucht. Diese Eigenschaften sind entscheidend für die Behandlung chronischer Krankheiten wie Arthritis und zur Bekämpfung von oxidativem Stress in Zellen .
Antimikrobielle und Antituberkuloseaktivität
Chinolinverbindungen, darunter auch solche, die von this compound abgeleitet sind, zeigen signifikante antimikrobielle und antituberkulose Wirkungen. Sie werden auf ihr Potenzial untersucht, das Wachstum von Bakterien und Mycobacterium tuberculosis, dem Erreger der Tuberkulose, zu hemmen .
Malariaforschung
This compound ist auch ein Vorläufer bei der Synthese von Malariamitteln. Seine strukturelle Ähnlichkeit mit Chloroquin, einem bekannten Malariamittel, macht es zu einem wertvollen Bestandteil bei der Entwicklung neuer Therapien gegen Malaria .
Neuropharmakologie: Antikonvulsive Wirkungen
Die Forschung zu den neuropharmakologischen Anwendungen dieser Verbindung umfasst die Entwicklung von Antikonvulsiva. Seine Derivate werden auf ihre Fähigkeit getestet, Krampfanfälle zu verhindern und tragen so zur Behandlung von Epilepsie bei .
Herz-Kreislauf-Forschung
In der Herz-Kreislauf-Forschung werden Derivate von this compound auf ihre potenziellen Vorteile bei der Behandlung von Herzerkrankungen untersucht. Sie könnten neue Wege für die Behandlung von Herzrhythmusstörungen und anderen damit verbundenen Erkrankungen eröffnen .
Computerchemie: Molekulare Modellierung
Schließlich wird diese Verbindung in der Computerchemie in molekularen Modellierungsstudien verwendet. Programme wie Amber und GROMACS nutzen sie, um Simulationen zu erstellen, die zum Verständnis der molekularen Wechselwirkungen und Dynamik in biologischen Systemen beitragen .
Eigenschaften
IUPAC Name |
methyl 4,8-dimethoxyquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-16-10-6-4-5-8-11(17-2)7-9(13(15)18-3)14-12(8)10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNSSRWVFHWDAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697529 | |
| Record name | Methyl 4,8-dimethoxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76995-87-4 | |
| Record name | Methyl 4,8-dimethoxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(Oxan-4-yl)methyl]piperidin-4-one](/img/structure/B1454081.png)
![6-chloro-3-(tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1454083.png)
![(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid](/img/structure/B1454084.png)


![2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile](/img/structure/B1454090.png)

![3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile](/img/structure/B1454093.png)
![[1-(2-Fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1454095.png)
